Dibenzylfluorescein (DBF) is a non-fluorescent compound that acts as a substrate for specific cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8. [, , , ] Upon enzymatic cleavage of the benzyl groups, DBF is converted into the highly fluorescent compound fluorescein. [, , , ] This property makes DBF a valuable tool in high-throughput screening assays for assessing CYP activity and inhibition. [, , , ]
Dibenzylfluorescein is synthesized through a coupling reaction involving fluorescein and benzyl chloride. The typical synthesis method includes the following steps:
The one-step synthesis approach allows for efficient production of dibenzylfluorescein, making it suitable for both laboratory and industrial applications .
Dibenzylfluorescein consists of a fluorescein backbone with two benzyl groups attached. Its molecular formula is C₁₈H₁₈O₄, and it has a molecular weight of 298.34 g/mol.
The presence of these functional groups allows dibenzylfluorescein to engage in various chemical reactions, particularly those involving cytochrome P450 enzymes .
Dibenzylfluorescein undergoes several notable chemical reactions:
The major products from these reactions include fluorescein and fluorescein esters .
Dibenzylfluorescein operates primarily as a substrate for cytochrome P450 isoforms:
The interaction influences metabolic pathways associated with the enzymes, affecting drug metabolism and toxicity profiles. The apparent Michaelis constant (Km) for dibenzylfluorescein is reported between 0.87 and 1.9 µM, highlighting its efficiency as a substrate .
Dibenzylfluorescein exhibits several physical and chemical properties that are crucial for its application:
These properties make dibenzylfluorescein an effective tool for biochemical assays involving cytochrome P450 activity .
Dibenzylfluorescein has several significant applications in scientific research:
Dibenzylfluorescein represents a specialized evolution in fluorescein-based chemistry, designed explicitly for probing cytochrome P450 (CYP) enzyme activities. Its core structure derives from fluorescein, a xanthene dye first synthesized by Adolf von Baeyer in 1871, renowned for its high quantum yield and pH-dependent fluorescence. The strategic addition of benzyl groups at the 6-position transforms fluorescein into a fluorogenic probe—non-fluorescent in its native state but yielding highly fluorescent products upon enzymatic dealkylation [5] [9]. This molecular design addresses a critical limitation in real-time enzyme kinetics: the need for substrates that generate measurable signals without chromatographic separation. Historically, early CYP probes like ethoxyresorufin suffered from low sensitivity or spectral interference. Dibenzylfluorescein emerged as a solution, with its O-debenzylation reaction producing fluorescein benzyl ether (λ~ex~ 485 nm, λ~em~ 535 nm), followed by base-catalyzed hydrolysis to fluorescein for enhanced detection [5] [9]. Its commercial availability since the early 2000s has standardized its use in high-throughput screening, reflecting a broader trend in biochemical tool development toward functional specificity over broad-spectrum applications.
Table 1: Evolution of Key Fluorescein-Based CYP Probes
Probe | Enzymatic Reaction | Detection Limit | Primary CYP Targets |
---|---|---|---|
Ethoxyresorufin | O-deethylation | ~10 nM | CYP1A1/1A2 |
Dibenzylfluorescein | O-debenzylation | ~1 nM | CYP3A4, 2C19, 2C8, 3A7, 19A1 |
DBOMF* | O-debenzyloxymethylation | ~5 nM | CYP3A4 |
*Dibenzyloxymethylfluorescein [8] [10]
Dibenzylfluorescein serves as a versatile mechanistic tool due to its interactions with multiple CYP isoforms. Structurally, it features a planar xanthene core with two benzyl ether groups that sterically hinder fluorescence until enzymatic cleavage occurs. The benzyl moieties create optimal hydrophobicity (LogP ~3.5), facilitating partition into CYP active sites [5] [6]. Kinetic profiling reveals distinct affinity variations across isoforms:
Table 2: Kinetic Parameters of Dibenzylfluorescein Metabolism by Human CYPs
CYP Isoform | K~m~ (μM) | V~max~ (pmol/min/pmol CYP) | Catalytic Efficiency (V~max~/K~m~) |
---|---|---|---|
CYP3A4 | 0.87–1.77 | 25–40 | 22.5–28.7 |
CYP2C19 | 1.1–1.9 | 8–12 | 7.3–10.5 |
CYP2C8 | 1.5 | 6.5 | 4.3 |
CYP3A7* | 3.2 | 1.8 | 0.56 |
CYP19A1 (Aromatase) | 2.0 | 4.2 | 2.1 |
Biochemically, metabolism involves CYP-mediated hydroxylation at the benzyl methylene group, leading to C–O bond scission. Crystallographic and docking studies with CYP3A4 and aromatase (CYP19A1) reveal key binding motifs: the xanthene core π-stacks with phenylalanine residues (e.g., F213 in CYP3A4), while benzyl groups orient toward the heme iron [3] [6]. Notably, aromatase metabolizes Dibenzylfluorescein despite its compact steroidal substrate pocket, suggesting adaptive plasticity in its active site [6]. This multi-isoform specificity positions Dibenzylfluorescein uniquely for activity phenotyping—distinguishing contributions of co-expressed CYPs in microsomal systems through selective inhibition protocols [4] [8].
Dibenzylfluorescein gains critical importance in neonatal pharmacology due to its interaction with CYP3A7, the dominant fetal/neonatal hepatic CYP isoform. While CYP3A4 constitutes 10–50% of adult hepatic CYP content, CYP3A7 accounts for >50% in fetuses and persists for up to 24 months post-gestation [2] [8]. This enzyme exhibits a distinct ontogeny: expression peaks prenatally, declines postnatally, and mirrors rising CYP3A4 levels—a "switch" phenomenon governed by epigenetic regulation [2] [4]. Critically, CYP3A7 metabolizes Dibenzylfluorescein with ≈10-fold lower k~cat~ than CYP3A4 (Table 2), reflecting its specialized physiological role in metabolizing endogenous compounds like dehydroepiandrosterone sulfate (DHEA-S) and all-trans retinoic acid rather than xenobiotics [2] [8].
This catalytic divergence underpins neonatal drug toxicity risks. For example, ritonavir (an HIV protease inhibitor) potently inhibits CYP3A7 (IC~50~ = 0.15 μM), elevating DHEA-S plasma levels and causing adrenal insufficiency in neonates [4] [8]. Traditional CYP3A4 probes like midazolam poorly detect this inhibition due to low CYP3A7 activity. Dibenzylfluorescein addresses this gap with its robust signal generation under CYP3A7 metabolism (Z’ factor >0.7), enabling high-throughput neonatal inhibition screening [8]. Validatory screens using 48 HIV/HCV antivirals identified five previously unrecognized CYP3A7 inhibitors, underscoring Dibenzylfluorescein’s role in predicting neonatal drug interactions [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: